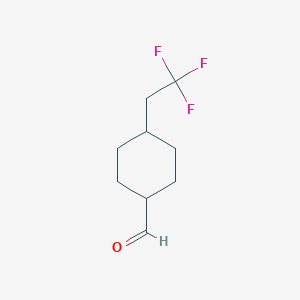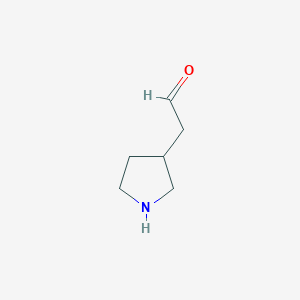
trans-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol: is a chemical compound with the molecular formula C14H19NO3 . It is a derivative of cyclohexanol, featuring a carbobenzoxy (Cbz) protected amino group and a hydroxymethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Hydroxymethylation: The cyclohexanol ring is functionalized with a hydroxymethyl group through a hydroxymethylation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The Cbz-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Deprotection of the Cbz group can be achieved using hydrogenation with palladium on carbon (Pd/C) or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored as a building block for the synthesis of pharmaceutical compounds.
- Studied for its potential therapeutic properties.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of trans-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The hydroxymethyl group and the Cbz-protected amino group play crucial roles in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
trans-4-Amino-1-(hydroxymethyl)cyclohexanol: Lacks the Cbz protection, making it more reactive.
trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol: Features a different protecting group (Boc) on the amino group.
cis-4-(Cbz-amino)-1-(hydroxymethyl)cyclohexanol: Has a different stereochemistry, affecting its reactivity and properties.
Uniqueness:
- The presence of the Cbz-protected amino group provides stability and selectivity in reactions.
- The trans configuration of the compound influences its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
benzyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H21NO4/c17-11-15(19)8-6-13(7-9-15)16-14(18)20-10-12-4-2-1-3-5-12/h1-5,13,17,19H,6-11H2,(H,16,18) |
InChI-Schlüssel |
UKDFDXGZZAQCIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)


![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)






